4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrrole ring, a bromine atom, a methyl group, and a formyl group
Synthetic Routes and Reaction Conditions:
Bromination of 1-methyl-1H-pyrrole-2-carbaldehyde: This method involves the selective bromination of 1-methyl-1H-pyrrole-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Methylation of 4-bromo-1H-pyrrole-2-carbaldehyde: This involves the methylation of 4-bromo-1H-pyrrole-2-carbaldehyde using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the bromine or formyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium cyanide, ammonia, and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Alkylated and cyanated derivatives.
Mechanism of Action
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and other activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . For instance, it should be stored away from fire sources and oxidizing agents, and kept in a dry, ventilated place . Unauthorized discharge into the environment should be avoided, and it should be handled and disposed of according to local regulations .
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group.
1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom.
4-bromo-2-methyl-1H-pyrrole-2-carbaldehyde: Different position of the methyl group.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications in research and industry continue to expand, highlighting its importance in modern chemistry.
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Properties
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDIVXHCKQZMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33694-79-0 | |
Record name | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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